molecular formula C21H20N4O3S B2711117 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1171913-73-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B2711117
CAS RN: 1171913-73-7
M. Wt: 408.48
InChI Key: TZLVTXZBKDPSKH-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Assessment

One notable application involves the synthesis and insecticidal assessment of heterocyclic compounds incorporating a thiadiazole moiety. A study by Fadda et al. (2017) utilized a precursor similar in structure to the compound for the synthesis of various heterocycles. These compounds were then evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting the potential of such chemicals in agricultural pest management RSC Advances.

Coordination Complexes and Antioxidant Activity

Another research avenue involves the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives and their evaluation for antioxidant activity. Chkirate et al. (2019) synthesized two such complexes and characterized their structure and antioxidant properties, suggesting potential applications in the development of novel antioxidants Journal of inorganic biochemistry.

Anti-inflammatory Activity

Sunder and Maleraju (2013) focused on the synthesis of N-(3-chloro-4-flurophenyl)-2- acetamides having anti-inflammatory activity. They synthesized derivatives by reacting pyrazole with various substituted acetamides, indicating the compound's potential in developing anti-inflammatory drugs Drug Invention Today.

Anticancer and Anti-HCV Agents

The work of Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research points to the versatility of such compounds in medicinal chemistry, particularly in cancer and viral infection treatments Molecules.

PI3K/mTOR Inhibition for Cancer Therapy

Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. They investigated various heterocycles to improve metabolic stability, aiming to develop more effective cancer therapies Journal of medicinal chemistry.

Antibacterial and Antifungal Applications

Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The study underscores the potential of these compounds in addressing antimicrobial resistance Molecules.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-27-15-8-10-16(11-9-15)28-13-20(26)23-19-12-14(2)24-25(19)21-22-17-6-4-5-7-18(17)29-21/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVTXZBKDPSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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